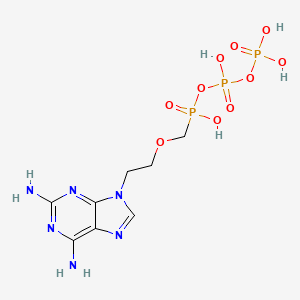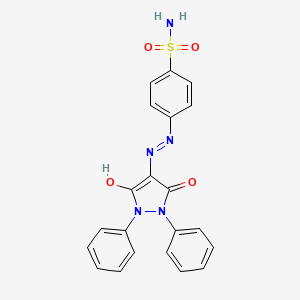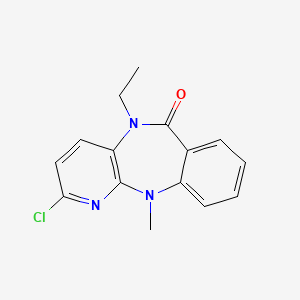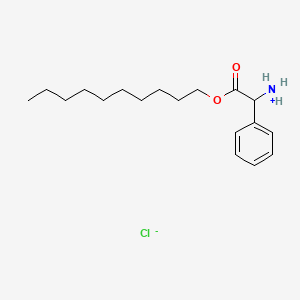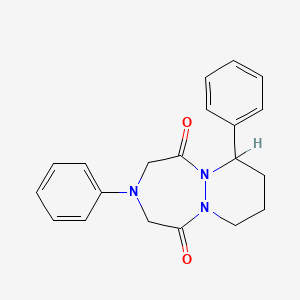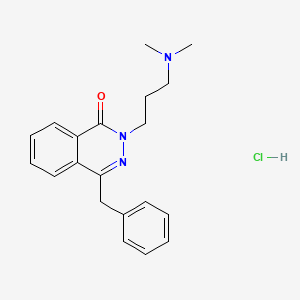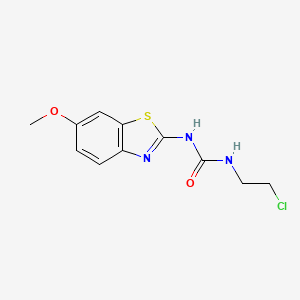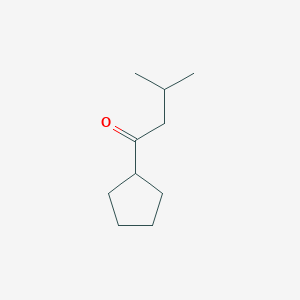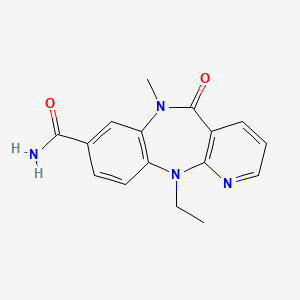
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione typically involves multi-step organic reactions. One common approach is to start with simpler aromatic compounds and introduce the necessary functional groups through a series of reactions, such as Friedel-Crafts acylation, cyclization, and oxidation . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar in structure but lacks the additional heteroatoms and fused rings.
6,7,8,9,10,11-Hexahydro-4a,12-diaza-cycloocta[b]naphthalen-5-one: Contains nitrogen atoms and has a different ring structure.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another related compound with a different substitution pattern.
Uniqueness
What sets 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione apart is its unique combination of fused rings and heteroatoms, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62615-92-3 |
|---|---|
Fórmula molecular |
C20H20O4S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
11,18-dioxa-2,3-dithiatricyclo[18.4.0.04,9]tetracosa-1(24),4,6,8,20,22-hexaene-10,19-dione |
InChI |
InChI=1S/C20H20O4S2/c21-19-15-9-3-5-11-17(15)25-26-18-12-6-4-10-16(18)20(22)24-14-8-2-1-7-13-23-19/h3-6,9-12H,1-2,7-8,13-14H2 |
Clave InChI |
KJPWKMGPUWGUIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




